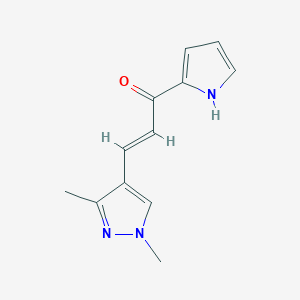
3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one
Descripción general
Descripción
3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole-based compound that has a unique structure, making it an interesting target for researchers.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one can reduce the size of tumors in mice and rats. 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one. One area of interest is the development of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one-based metal-organic frameworks for use in gas storage and separation. Another area of interest is the development of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one-based metal complexes for use in catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one and its potential applications in medicine.
Aplicaciones Científicas De Investigación
3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been shown to possess anti-inflammatory and anti-tumor properties. In material science, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-2-propen-1-one has been used as a ligand for the synthesis of various metal complexes.
Propiedades
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-10(8-15(2)14-9)5-6-12(16)11-4-3-7-13-11/h3-8,13H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYMZCRWNLPVKG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=CN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)
![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)
![ethyl 4-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4719510.png)

![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4719529.png)

![propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4719536.png)

![5-bromo-N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4719559.png)
![methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4719569.png)

![6-(1,3-benzodioxol-5-yl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719587.png)